N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide is a complex organic compound that features both a benzothiadiazole and a benzoisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzoisoxazole Moiety: This involves the cyclization of ortho-nitrophenylacetic acid derivatives under dehydrating conditions.
Coupling Reaction: The two moieties are then coupled through an amide bond formation, often using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) in the presence of a catalyst like 4-dimethylaminopyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzothiadiazole moiety is known to interact with electron-rich sites, while the benzoisoxazole moiety can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]oxazol-3-yl)acetamide
- N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-3-yl)acetamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide is unique due to the presence of both benzothiadiazole and benzoisoxazole moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique photophysical properties.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-14(8-12-9-4-1-2-7-13(9)21-17-12)16-10-5-3-6-11-15(10)19-22-18-11/h1-7H,8H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCXKSTFXJXLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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